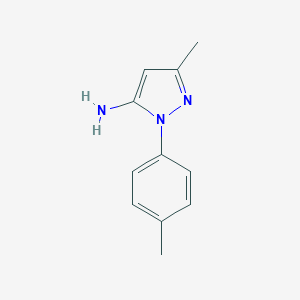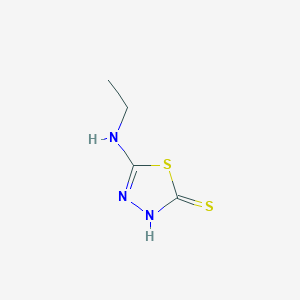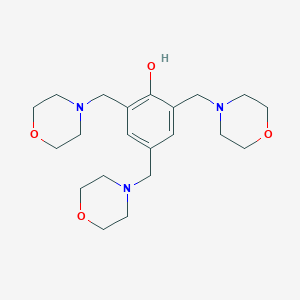
2,4,6-Tris(morpholin-4-ylmethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tris(morpholin-4-ylmethyl)phenol, also known as TRMP, is a chemical compound that has been widely used in scientific research. TRMP has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various processes in the body.
Mécanisme D'action
2,4,6-Tris(morpholin-4-ylmethyl)phenol acts as an antagonist of CXCR4 by binding to the receptor and preventing its activation by its natural ligand, CXCL12. This prevents the downstream signaling pathways that are activated by CXCR4, leading to a variety of physiological effects. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme protein kinase C (PKC), which is involved in a variety of cellular processes, including cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to have a variety of biochemical and physiological effects. In addition to its role as a CXCR4 antagonist and PKC inhibitor, 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to inhibit the activity of the enzyme phospholipase C (PLC), which is involved in the production of second messengers in the cell. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been found to inhibit the activity of the enzyme phosphodiesterase (PDE), which is involved in the degradation of cyclic nucleotides.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potency as a CXCR4 antagonist and PKC inhibitor. This makes it a valuable tool for studying the role of these proteins in various physiological processes. However, one limitation of 2,4,6-Tris(morpholin-4-ylmethyl)phenol is its potential toxicity, which can limit its use in certain experiments. Additionally, 2,4,6-Tris(morpholin-4-ylmethyl)phenol may have off-target effects that can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol. One area of interest is the development of more potent and selective CXCR4 antagonists based on the structure of 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another area of interest is the study of the role of PKC and other signaling proteins in the regulation of insulin secretion and glucose homeostasis. Finally, the potential use of 2,4,6-Tris(morpholin-4-ylmethyl)phenol as a therapeutic agent for the treatment of cancer and other diseases is an area of active research.
Conclusion:
In conclusion, 2,4,6-Tris(morpholin-4-ylmethyl)phenol is a valuable tool for studying various physiological processes in the body. Its potency as a CXCR4 antagonist and PKC inhibitor make it a valuable tool for studying the role of these proteins in various processes. However, its potential toxicity and off-target effects must be taken into consideration when using 2,4,6-Tris(morpholin-4-ylmethyl)phenol in experiments. Further research on 2,4,6-Tris(morpholin-4-ylmethyl)phenol and its analogs may lead to the development of new therapeutic agents for the treatment of various diseases.
Méthodes De Synthèse
2,4,6-Tris(morpholin-4-ylmethyl)phenol can be synthesized using a variety of methods. One common method involves the reaction of 2,4,6-tris(bromomethyl)phenol with morpholine in the presence of a base. The resulting product is then treated with hydrochloric acid to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol. Another method involves the reaction of 2,4,6-tris(chloromethyl)phenol with morpholine in the presence of a base, followed by treatment with sodium hydroxide to yield 2,4,6-Tris(morpholin-4-ylmethyl)phenol.
Applications De Recherche Scientifique
2,4,6-Tris(morpholin-4-ylmethyl)phenol has been used in a variety of scientific research applications. One of its main uses is in the study of G protein-coupled receptors (GPCRs), which are important targets for drug development. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has been found to be a potent antagonist of the GPCR CXCR4, which is involved in a variety of physiological processes, including immune cell trafficking and cancer metastasis. 2,4,6-Tris(morpholin-4-ylmethyl)phenol has also been used to study the role of GPCRs in the regulation of insulin secretion and glucose homeostasis.
Propriétés
Numéro CAS |
5464-87-9 |
|---|---|
Nom du produit |
2,4,6-Tris(morpholin-4-ylmethyl)phenol |
Formule moléculaire |
C21H33N3O4 |
Poids moléculaire |
391.5 g/mol |
Nom IUPAC |
2,4,6-tris(morpholin-4-ylmethyl)phenol |
InChI |
InChI=1S/C21H33N3O4/c25-21-19(16-23-3-9-27-10-4-23)13-18(15-22-1-7-26-8-2-22)14-20(21)17-24-5-11-28-12-6-24/h13-14,25H,1-12,15-17H2 |
Clé InChI |
JGTWRXHFXRFYTN-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
SMILES canonique |
C1COCCN1CC2=CC(=C(C(=C2)CN3CCOCC3)O)CN4CCOCC4 |
Autres numéros CAS |
5464-87-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



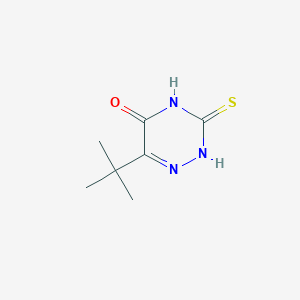
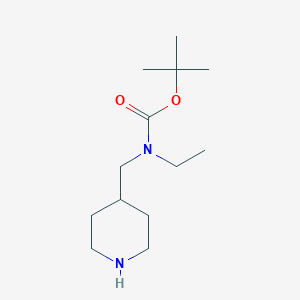
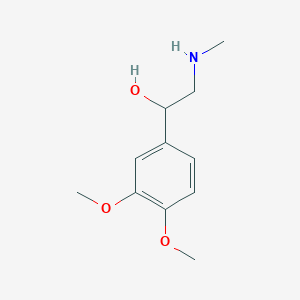
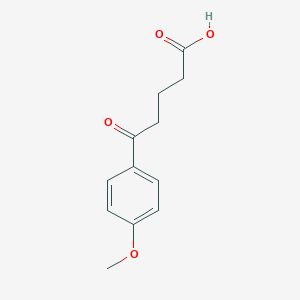
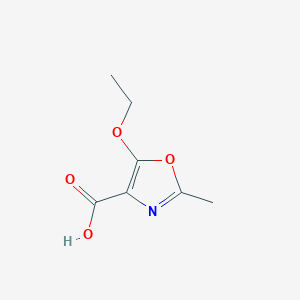
![2-(Piperidin-4-yl)benzo[d]oxazole](/img/structure/B181983.png)
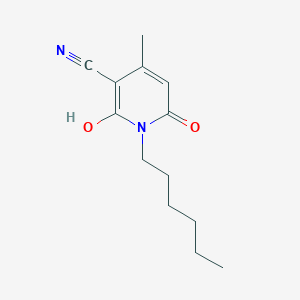
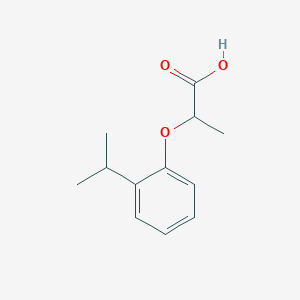
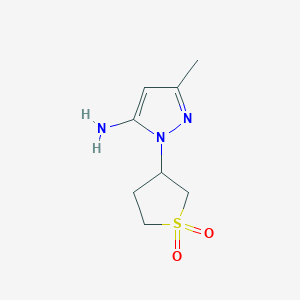
![methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetate](/img/structure/B181989.png)
![7-(4-ethoxy-3-methoxyphenyl)-2-(3-hydroxypropyl)-5-methyl-N-(2-methylphenyl)-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B181990.png)
![Ethyl 2-phenylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B181992.png)
